molecular formula C23H14Cl5NO2 B2374860 (Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate CAS No. 338749-31-8

(Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate

Cat. No.: B2374860
CAS No.: 338749-31-8
M. Wt: 513.62
InChI Key: KCPGAKMODQGNHH-QUPMIFSKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate is a complex organic compound with a molecular formula of C23H14Cl5NO2. It is known for its unique structural features, which include multiple chlorine atoms and a cyclopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with 2-(2,4-dichlorophenyl)cyclopropylamine under specific conditions to form an intermediate. This intermediate is then reacted with 3,4-dichlorobenzoic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .

Chemical Reactions Analysis

Types of Reactions

(Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate
  • This compound

Uniqueness

This compound is unique due to its specific structural features, such as the presence of multiple chlorine atoms and a cyclopropyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research .

Properties

IUPAC Name

[(Z)-[(4-chlorophenyl)-[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino] 3,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl5NO2/c24-14-4-1-12(2-5-14)22(18-11-17(18)16-7-6-15(25)10-20(16)27)29-31-23(30)13-3-8-19(26)21(28)9-13/h1-10,17-18H,11H2/b29-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPGAKMODQGNHH-QUPMIFSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=NOC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1/C(=N/OC(=O)C2=CC(=C(C=C2)Cl)Cl)/C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.